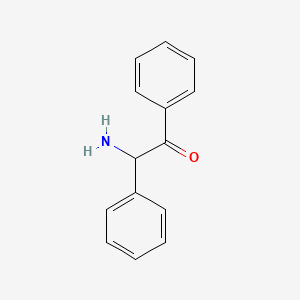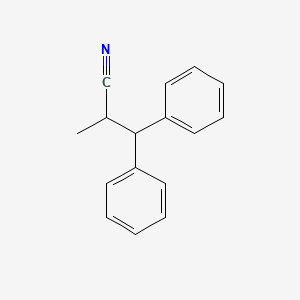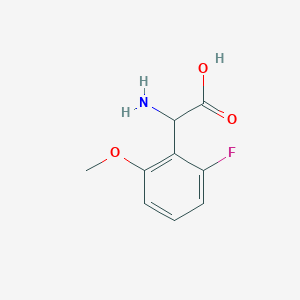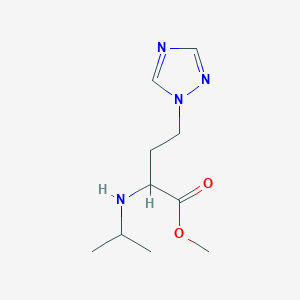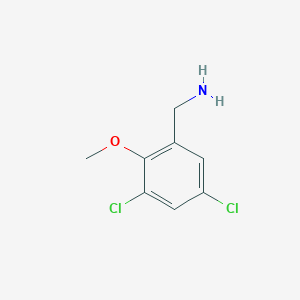
(3,5-Dichloro-2-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3,5-Dichloro-2-methoxyphenyl)methanamine involves several steps. One common synthetic route includes the reaction of 3,5-dichloro-2-methoxybenzaldehyde with a suitable amine under specific reaction conditions . The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods often involve bulk manufacturing, sourcing, and procurement to ensure the availability of the compound for various applications .
Chemical Reactions Analysis
(3,5-Dichloro-2-methoxyphenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while reduction may produce an amine or alcohol .
Scientific Research Applications
(3,5-Dichloro-2-methoxyphenyl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dichloro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(3,5-Dichloro-2-methoxyphenyl)methanamine can be compared with other similar compounds, such as:
(3,5-Dichloro-2-methoxyphenyl)-N-methyl[1-(3-methylphenyl)-1H-tetraazol-5-yl]methanamine: This compound has a similar structure but includes additional functional groups that may alter its properties and applications.
N-Benzyl-1-(3,5-dichloro-2-methoxyphenyl)methanamine: This compound also shares a similar core structure but includes a benzyl group, which may affect its reactivity and use in different contexts.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various applications.
Properties
Molecular Formula |
C8H9Cl2NO |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
(3,5-dichloro-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9Cl2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3 |
InChI Key |
FFNJRSKFZOUBLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione](/img/structure/B13542212.png)
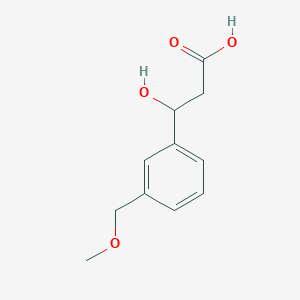
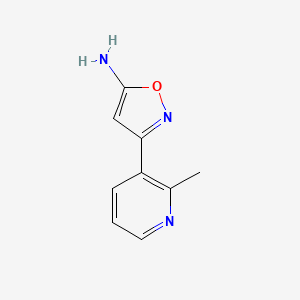
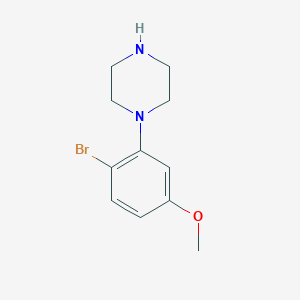



![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)

